molecular formula C₂₀H₁₂N₂Na₂O₇S₂ B110021 Crystal Ponceau 6R CAS No. 2766-77-0

Crystal Ponceau 6R

Cat. No. B110021
CAS RN: 2766-77-0
M. Wt: 502.4 g/mol
InChI Key: FUGCXLNGEHFIOA-UHFFFAOYSA-L
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Description

Crystal Ponceau 6R, also known as Acid Red 44, Brilliant Crystal Scarlet, or Crystal Scarlet, is a red azo dye . It is soluble in water and slightly soluble in ethanol . It was used as a food dye, formerly having E number E126 . It is also used in histology, for staining fibrin with the MSB Trichrome stain .


Molecular Structure Analysis

The empirical formula of Crystal Ponceau 6R is C20H12N2Na2O7S2 . Its molecular weight is 502.43 g/mol . The SMILES string representation of its structure is [Na+].[Na+].Oc1ccc2cc(cc(c2c1\N=N\c3cccc4ccccc34)S([O-])(=O)=O)S([O-])(=O)=O .


Chemical Reactions Analysis

Crystal Ponceau 6R is known to undergo degradation reactions. For instance, it has been observed that the red coloration of Crystal Ponceau 6R immediately changes to colorless after the addition of an inorganic oxidizing agent like potassium chromate . This is attributed to the highest oxidized form of the dye undergoing a hydrolysis reaction to produce p-hydroquinone .


Physical And Chemical Properties Analysis

Crystal Ponceau 6R is a powder that is soluble in water and slightly soluble in ethanol . It has a melting point of over 300 °C . Its maximum absorbance (εmax) is greater than or equal to 300 at 508-512 nm in water .

Scientific Research Applications

Degradation and Kinetic Modeling

  • Degradation Efficiency and Kinetic Reaction : The degradation efficiency of Ponceau 6R dye using potassium chromate was studied, with a focus on various concentrations and temperatures. This research is significant for understanding the dye's behavior under different environmental conditions (Ahmed et al., 2015).

  • Enzymatic Degradation : The enzymatic degradation of Crystal Ponceau 6R by turnip peroxidase was assessed, including the development of a kinetic model of the enzyme-catalyzed reaction. This study is important for potential applications in waste treatment and environmental remediation (Almaguer et al., 2018).

Photocatalytic and Electrochemical Processes

  • Electrochemical Advanced Fenton Oxidation : Research on the decolorization of Ponceau S azo-dye in aqueous solutions using electro-generated Fenton's reagent highlights the potential for efficient dye removal from industrial effluents (El-Desoky et al., 2010).

  • Photoelectrocatalytic Degradation with Ammonium Persulfate : A study focusing on the kinetic degradation of Ponceau 6R dye using ammonium persulfate under different pH levels provides insights into optimizing dye removal processes (El-Zomrawy, 2013).

Analytical Detection and Quantification

  • Electrochemical Detection : The development of sensitive electrochemical methods for the detection of Ponceau 4R and Amaranth in grape juice samples using an expanded graphite paste electrode illustrates the potential for monitoring food safety (Zhang et al., 2014).

  • High-Performance Liquid Chromatography : Techniques for determining synthetic food colors, including Ponceau 6R, in drinks and candies, show the importance of accurate quantification in the food industry (Yoshioka & Ichihashi, 2008).

properties

IUPAC Name

disodium;7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O7S2.2Na/c23-17-9-8-13-10-14(30(24,25)26)11-18(31(27,28)29)19(13)20(17)22-21-16-7-3-5-12-4-1-2-6-15(12)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGCXLNGEHFIOA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021927
Record name Ponceau 6R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crystal Ponceau 6R

CAS RN

2766-77-0
Record name C.I. 16250
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponceau 6R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-hydroxy-5-(1-naphthylazo)naphthalene-2,4-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID RED 6A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8UOR0932R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
MA Almaguer, RR Carpio, TLM Alves… - Journal of environmental …, 2018 - Elsevier
… In this study, enzymatic degradation of Crystal Ponceau 6R (CP6R) azo dye by turnip (Brassica rapa) peroxidase was assessed in the presence of 100 μM redox mediator (1-…
Number of citations: 23 www.sciencedirect.com
SM Ahmed, AA El-Zomrawy, ASN Al-Kamali… - Arabian Journal of …, 2015 - Elsevier
The degradation efficiency and kinetic degradation reaction of Ponceau 6R dye using potassium chromate have been investigated under various experimental conditions: different …
Number of citations: 7 www.sciencedirect.com
AA El-Zomrawy - Journal of Saudi Chemical Society, 2013 - Elsevier
Kinetic degradation of Ponceau 6R dye using oxidation with ammonium persulfate (APS) as oxidant, and catalyzed by electro, photo, and photo-electro at pH 1.0 was investigated. …
Number of citations: 24 www.sciencedirect.com
K Mori - Microvascular research, 1969 - Elsevier
… Villi of small intestine of rabbit showing precipitates produced by injecting crystal ponceau 6R and Berlin blue after methylene blue injected into the mesenteric artery has appeared in …
Number of citations: 39 www.sciencedirect.com
S Dragan, M Cristea, A Airinei… - Macromolecular rapid …, 1997 - Wiley Online Library
… In this work we used two azo dyes with two and three sulfonic groups, Crystal Ponceau 6R (CP6R) and Ponceau 4R (P4R), to emphasize the characteristics of the dye binding to …
Number of citations: 9 onlinelibrary.wiley.com
S Dragan, L Ghimici, M Cristea, A Airinei - Acta polymerica, 1999 - Wiley Online Library
… polycations with (N,N-dimethyl-2-hydroxypropylene ammonium chloride) units in the main chain and three anionic dyes with two, three and six sulfonic groups (Crystal Ponceau 6R, …
Number of citations: 28 onlinelibrary.wiley.com
L Ali, R Algaithi, HM Habib, U Souka, MA Rauf… - BMC biochemistry, 2013 - Springer
… In the present study, the enzymatic degradation of an azo dye (Crystal Ponceau 6R, CP6R) was studied using commercially available soybean peroxidase (SBP) enzyme. Several …
Number of citations: 79 link.springer.com
BS Harrap - Journal of Colloid Science, 1959 - Elsevier
… constants for Crystal Ponceau 6R are generally higher than for Orange 2G. Here the nonpolar attractive forces due to the additional benzene ring in Crystal Ponceau 6R would tend to …
Number of citations: 2 www.sciencedirect.com
IA Obiora-Okafo, OD Onukwuli, CA Igwegbe… - Environmental …, 2022 - Springer
… The possibility of employing active protein components isolated from Brachystegia eurycoma (BE) and Vigna subterranean (VS) to remove Crystal Ponceau 6R (AR 44) in an aqueous …
Number of citations: 9 link.springer.com
IA Obiora-Okafo, OD Onukwuli - International Journal of Scientific …, 2015 - researchgate.net
… coagulant (TOC), Brachystegia eurycoma coagulant (BEC), Vigna subterranean coagulant (VSC) and Moringa oleifera coagulant (MOC) for colour removal from crystal Ponceau 6R dye …
Number of citations: 13 www.researchgate.net

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